molecular formula C7H8ClNO3 B3198828 2-Chloro-3,4-dimethoxypyridin-1-ium-1-olate CAS No. 101664-58-8

2-Chloro-3,4-dimethoxypyridin-1-ium-1-olate

Cat. No.: B3198828
CAS No.: 101664-58-8
M. Wt: 189.59 g/mol
InChI Key: UNZITGJOMFMDDK-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dimethoxypyridin-1-ium-1-olate is a chemical compound with the molecular formula C7H8ClNO3 It is a derivative of pyridine, characterized by the presence of chlorine and methoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3,4-dimethoxypyridin-1-ium-1-olate can be synthesized using maltol as a starting material. The synthesis involves the chloromethylation of 3,4-dimethoxypyridine, followed by the formation of the pyridinium salt. The reaction typically requires the use of reagents such as dimethyl sulfate and hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4-dimethoxypyridin-1-ium-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinium salts, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Chloro-3,4-dimethoxypyridin-1-ium-1-olate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-dimethoxypyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3,4-dimethoxypyridin-1-ium-1-olate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its combination of chlorine and methoxy groups makes it particularly versatile in various chemical reactions and applications .

Properties

IUPAC Name

2-chloro-3,4-dimethoxy-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-11-5-3-4-9(10)7(8)6(5)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZITGJOMFMDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=[N+](C=C1)[O-])Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101664-58-8
Record name Pyridine, 2-chloro-3,4-dimethoxy-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101664-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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